molecular formula C29H30N6O2S B2499092 5-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline CAS No. 893277-36-6

5-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline

Cat. No. B2499092
M. Wt: 526.66
InChI Key: PZSGQSVCUOUPJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazoloquinazoline derivatives often involves multi-step chemical reactions starting from quinazolinones or related heterocyclic compounds. A common approach includes the cyclization of 3-amino-1,2,4-triazoles with various aldehydes or ketones, followed by further modifications such as alkylation, acylation, or sulfonylation to introduce specific functional groups, including piperazine moieties (Alagarsamy, Shankar, & Murugesan, 2008). These synthetic routes allow for the generation of a diverse array of derivatives, showcasing the versatility of triazoloquinazolines as a scaffold for medicinal chemistry exploration.

Molecular Structure Analysis

The molecular structure of triazoloquinazolines is characterized by a fused triazole and quinazoline ring system, which can be further substituted with various functional groups to modulate the compound's chemical and biological properties. Advanced techniques such as NMR, X-ray crystallography, and mass spectrometry are employed to elucidate these structures, confirming the presence of the triazoloquinazoline core and its substituents (Crabb, McCullough, Preston, Rosair, Bishop, Wright, Clegg, & Coles, 1999).

Chemical Reactions and Properties

Triazoloquinazolines undergo various chemical reactions, including nitrosation, cyclization, and interactions with nucleophiles, leading to the formation of novel compounds with potentially unique biological activities. These reactions are often regioselective, allowing for the targeted synthesis of derivatives with desired structural features (Kholodnyak, Voskoboynik, Kovalenko, Sergeieva, Okovytyy, Shishkina, 2016).

Physical Properties Analysis

The physical properties of triazoloquinazoline derivatives, such as solubility, melting point, and stability, are crucial for their formulation and application in research and development. These properties are influenced by the molecule's structure, particularly by the nature and position of its substituents. Quality control methods for these compounds often include assessments of their physical characteristics to ensure consistency and purity (Danylchenko, Kovalenko, Gubar, Zhuk, & Mariutsa, 2018).

Chemical Properties Analysis

The chemical properties of triazoloquinazolines, including their reactivity, stability under various conditions, and interactions with biological targets, are central to their function as pharmacological agents. Studies have shown that modifications to the triazoloquinazoline scaffold can significantly impact these properties, leading to compounds with high specificity and affinity for certain receptors or enzymes (Ivachtchenko, Golovina, Kadieva, Koryakova, Kovalenko, Mitkin, Okun, Ravnyeyko, Tkachenko, & Zaremba, 2010).

Scientific Research Applications

Synthesis and Characterization

The development of quality control methods for substances related to triazoloquinazoline derivatives, particularly focusing on antimalarial agents, indicates the importance of these compounds in therapeutic applications. Such methodologies include description, solubility, identification through spectroscopy, and purity assessments, illustrating the compound's potential in drug development and quality assurance processes (Danylchenko et al., 2018).

properties

IUPAC Name

5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N6O2S/c1-19-9-10-21(3)26(17-19)33-13-15-34(16-14-33)27-24-7-5-6-8-25(24)35-28(30-27)29(31-32-35)38(36,37)23-12-11-20(2)22(4)18-23/h5-12,17-18H,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSGQSVCUOUPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC(=C(C=C6)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline

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